molecular formula C6H12O3 B593842 (S)-Methyl 4-hydroxy-3-methylbutyrate CAS No. 138306-24-8

(S)-Methyl 4-hydroxy-3-methylbutyrate

Cat. No.: B593842
CAS No.: 138306-24-8
M. Wt: 132.159
InChI Key: KHAOBYSGIZKAMB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 4-hydroxy-3-methylbutyrate is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Methyl 4-hydroxy-3-methylbutyrate can be synthesized through several methods. One common approach involves the esterification of (S)-4-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of immobilized enzymes to catalyze the esterification reaction. Such methods can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-hydroxy-3-methylbutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (S)-Methyl 4-oxo-3-methylbutyrate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, (S)-4-hydroxy-3-methylbutanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: (S)-Methyl 4-oxo-3-methylbutyrate

    Reduction: (S)-4-hydroxy-3-methylbutanol

    Substitution: Various halogenated derivatives, depending on the substituent used

Scientific Research Applications

(S)-Methyl 4-hydroxy-3-methylbutyrate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways involving esterification and hydrolysis.

    Industry: The compound is used in the production of flavors and fragrances, where its ester functionality contributes to desirable sensory properties.

Mechanism of Action

The mechanism by which (S)-Methyl 4-hydroxy-3-methylbutyrate exerts its effects depends on the specific context of its use. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce (S)-4-hydroxy-3-methylbutanoic acid and methanol. The molecular targets and pathways involved can vary widely depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxybutyrate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl 3-hydroxybutyrate: Lacks the additional methyl group on the butyrate chain.

    Methyl 4-hydroxybutyrate: Similar but without the methyl group on the butyrate chain.

Uniqueness

(S)-Methyl 4-hydroxy-3-methylbutyrate is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methyl group on the butyrate chain. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications where specific stereochemistry is crucial.

Properties

IUPAC Name

methyl (3S)-4-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(4-7)3-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAOBYSGIZKAMB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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